Pyrimidine, 4,6-bis(4-nitrophenoxy)-

Convergent synthesis Chemoselective reduction Kinase inhibitor intermediates

Pyrimidine, 4,6-bis(4-nitrophenoxy)- (CAS 1069112-51-1) is a symmetrical heterocyclic building block with molecular formula C16H10N4O6 and molecular weight 354.27 g/mol. It is characterized by two 4-nitrophenoxy substituents at the 4- and 6-positions of the pyrimidine ring, conferring a high computed LogP of 3.6–4.9 and topological polar surface area of 136 Ų.

Molecular Formula C16H10N4O6
Molecular Weight 354.27 g/mol
CAS No. 1069112-51-1
Cat. No. B1383629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4,6-bis(4-nitrophenoxy)-
CAS1069112-51-1
Molecular FormulaC16H10N4O6
Molecular Weight354.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H10N4O6/c21-19(22)11-1-5-13(6-2-11)25-15-9-16(18-10-17-15)26-14-7-3-12(4-8-14)20(23)24/h1-10H
InChIKeyLJKMKRGHNQFQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(4-nitrophenoxy)pyrimidine (CAS 1069112-51-1) – Structural and Functional Baseline for Targeted Kinase Inhibitor Synthesis


Pyrimidine, 4,6-bis(4-nitrophenoxy)- (CAS 1069112-51-1) is a symmetrical heterocyclic building block with molecular formula C16H10N4O6 and molecular weight 354.27 g/mol . It is characterized by two 4-nitrophenoxy substituents at the 4- and 6-positions of the pyrimidine ring, conferring a high computed LogP of 3.6–4.9 and topological polar surface area of 136 Ų . Its primary documented application is as a critical late-stage intermediate in the convergent synthesis of NVP-AST487 (E926495), a multi-kinase inhibitor targeting RET, FLT3, KDR, c-Abl, and c-Kit [1].

Why Generic 4,6-Bis(aryloxy)pyrimidine Intermediates Cannot Replace 4,6-Bis(4-nitrophenoxy)pyrimidine in Convergent AST-487 Synthesis


The symmetrical 4,6-bis(4-nitrophenoxy)pyrimidine scaffold is uniquely positioned to deliver selective, sequential functionalization via reduction of one nitro group to the corresponding amine, enabling regiospecific assembly of the N-methyl-6-(4-aminophenoxy)-4-pyrimidinamine core required for urea coupling with the activated carbamate partner [1]. Generic 4,6-bis(aryloxy)pyrimidine analogs lacking the para-nitro group cannot undergo this chemoselective reduction/amination sequence, while pre-formed unsymmetrical alternatives require lengthier stepwise syntheses with lower overall yield and higher intermediate complexity [2]. The combination of dual electron-withdrawing nitro groups and symmetrical substitution provides a defined reduction handle that directly yields the mono-amino derivative used in the final convergent step.

Quantitative Differentiation Evidence for 4,6-Bis(4-nitrophenoxy)pyrimidine (CAS 1069112-51-1) Versus Closest Analogs


Sequential Functionalization Efficiency: Symmetrical 4,6-Bis(4-nitrophenoxy)pyrimidine vs. Pre-formed Unsymmetrical Analogs for Mono-Amino Intermediate Access

The target compound's symmetrical bis(4-nitrophenoxy) substitution provides a single intermediate that, upon controlled mono-reduction, directly yields N-methyl-6-(4-aminophenoxy)-4-pyrimidinamine (CAS 630125-99-4), the key amine partner in the final urea coupling step of AST-487 synthesis [1]. In contrast, accessing the identical mono-amino intermediate via unsymmetrical 4,6-bis(aryloxy)pyrimidine routes requires sequential substitution of 4,6-dichloropyrimidine with two different phenol nucleophiles, generally producing lower overall yields (typically 40–60% over two steps vs. >70% for the symmetrical reduction sequence) and requiring chromatographic separation of regioisomeric mixtures [2].

Convergent synthesis Chemoselective reduction Kinase inhibitor intermediates

Purity Benchmarking: 4,6-Bis(4-nitrophenoxy)pyrimidine (CAS 1069112-51-1) Commercial Availability vs. Closest Reduced Analog

Commercially available 4,6-bis(4-nitrophenoxy)pyrimidine is routinely supplied at ≥95% purity (HPLC) as a reddish-brown solid, with confirmed solubility in dichloromethane . Its immediate downstream reduced analog, N-methyl-6-(4-nitrophenoxy)-4-pyrimidinamine (CAS 1069112-52-2), is listed by multiple vendors as discontinued or available only via custom synthesis, indicating greater supply instability for the unsymmetrical intermediate . The symmetrical dinitro compound thus represents the more reliable procurement entry point for the AST-487 synthetic pathway.

Intermediate procurement Purity specification Supply chain comparison

Predicted Physicochemical Differentiation: LogP and Topological Polar Surface Area of 4,6-Bis(4-nitrophenoxy)pyrimidine vs. 4,6-Dichloropyrimidine as the Alternative Starting Material

4,6-Bis(4-nitrophenoxy)pyrimidine exhibits a computed LogP of 3.6–4.9 and a topological polar surface area (TPSA) of 136 Ų , placing it in a more lipophilic, chromatography-friendly range compared to the alternative starting material 4,6-dichloropyrimidine (LogP ~1.5, no para-nitrophenyl groups), which requires entirely different solvent and workup conditions [1]. The higher LogP facilitates organic-phase extraction and normal-phase chromatographic purification, while the dual nitro groups enable UV-active monitoring at 254–300 nm without derivatization.

Intermediate physicochemical profiling LogP comparison Reaction compatibility

Kinase Inhibition Profile of Downstream Product AST-487: Target Compound as the Definitive Intermediate Gate

The final active pharmaceutical ingredient AST-487 (E926495), synthesized via 4,6-bis(4-nitrophenoxy)pyrimidine as the pyrimidine-side intermediate, exhibits a quantitatively characterized multi-kinase inhibition profile: RET IC50 = 880 nM, FLT3 Ki = 120 nM (pKd = 9.1), KDR IC50 = 170 nM, c-Kit IC50 = 500 nM, and c-Abl IC50 = 20 nM [1]. This establishes a direct link between procurement of the target intermediate and access to a well-profiled, publication-validated kinase inhibitor scaffold. No alternative 4,6-bis(aryloxy)pyrimidine intermediate with different aryl substituents has been documented to yield an inhibitor with the same breadth of target engagement data across RET, FLT3, KDR, c-Kit, and c-Abl in peer-reviewed literature [2].

Multi-kinase inhibitor RET inhibition FLT3 potency

Optimal Procurement and Research Scenarios for 4,6-Bis(4-nitrophenoxy)pyrimidine (CAS 1069112-51-1)


Convergent Synthesis of RET/FLT3 Dual Kinase Inhibitors via the AST-487 Scaffold

Medicinal chemistry teams synthesizing N,N'-diphenyl urea-based kinase inhibitors targeting RET-driven medullary thyroid cancer or FLT3-ITD-positive acute myeloid leukemia should prioritize 4,6-bis(4-nitrophenoxy)pyrimidine as the pyrimidine-side entry point. Controlled mono-reduction of the symmetrical dinitro intermediate provides the amine coupling partner (CAS 630125-99-4) in one transformation, enabling convergent assembly with the pre-formed 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl carbamate . This route is validated by published Novartis medicinal chemistry efforts yielding AST-487 with RET IC50 = 880 nM and FLT3 Ki = 120 nM .

Reliable Intermediate Stocking for Structure-Activity Relationship (SAR) Campaigns Around 4,6-Disubstituted Pyrimidine Kinase Inhibitors

Procurement managers supporting SAR programs on 4,6-bis(aryloxy)pyrimidine kinase inhibitors should stock CAS 1069112-51-1 as the preferred symmetrical intermediate due to its multi-vendor off-the-shelf availability (≥3 global suppliers) and confirmed ≥95% purity specification, compared to the discontinued status of the corresponding unsymmetrical N-methyl analog CAS 1069112-52-2 . Its dichloromethane solubility and reddish-brown solid appearance facilitate straightforward solution-phase handling and inventory tracking .

Quality Control Reference Standard for Nitroarene-Containing Pyrimidine Intermediates in Pharmaceutical Impurity Profiling

Analytical development laboratories requiring a well-characterized bis(nitrophenoxy)pyrimidine reference standard for HPLC impurity profiling can rely on 4,6-bis(4-nitrophenoxy)pyrimidine's strong UV chromophore (para-nitrophenyl ether, λmax ~270 nm) and computed LogP of 3.6–4.9 for method development . Its defined CAS registry (1069112-51-1) and documented exact mass (354.06003 Da) support unambiguous LC-MS identification in reaction monitoring and impurity fate studies .

Bulk Intermediate Procurement for Process Chemistry Scale-Up of AST-487 and Structural Analogs

Process chemistry groups scaling the synthesis of AST-487 or its close structural analogs to multi-gram quantities benefit from the symmetrical intermediate's single-step mono-reduction pathway, which avoids the regioisomeric purification burden inherent in unsymmetrical 4,6-bis(aryloxy)pyrimidine routes . The combination of at least three established commercial sources and documented scale-up availability (50 mg to 500 mg off-the-shelf, larger quantities via inquiry) supports initial feasibility studies through pilot-scale production .

Quote Request

Request a Quote for Pyrimidine, 4,6-bis(4-nitrophenoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.